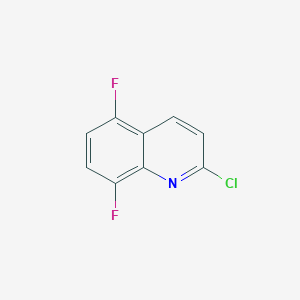

2-Chloro-5,8-difluoroquinoline

Descripción

Foundational Significance of the Quinoline (B57606) Scaffold in Medicinal and Materials Chemistry

The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone in the architecture of functional molecules. researchgate.netnih.gov Its unique structural features have established it as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities. orientjchem.orgscispace.com Quinoline derivatives have been extensively investigated and developed for their anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. dntb.gov.uarsc.org The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling researchers to fine-tune its biological activity, selectivity, solubility, and pharmacokinetic profiles. orientjchem.org

Beyond its biomedical importance, the quinoline motif is also significant in materials science. rsc.org Functionalized quinolines are utilized in the development of dyes, polymers, and molecular sensors. rsc.orgmdpi.com Their inherent photophysical properties make them suitable candidates for emission materials in organic light-emitting diodes (OLEDs) and as fluorescent probes for detecting various analytes. mdpi.comresearchgate.net The ability to engineer the electronic and physical properties of the quinoline system through chemical synthesis underscores its dual importance in both creating life-saving medicines and developing advanced materials. rsc.org

The Strategic Role of Halogenation in Modulating Quinoline Properties

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful and strategic tool in modern chemistry. When applied to the quinoline scaffold, halogenation can profoundly alter its physicochemical and biological properties. nih.govbohrium.com The introduction of halogens, particularly fluorine and chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. bohrium.com For instance, fluorine atoms can enhance metabolic stability and increase the lipophilicity of a compound, which are advantageous characteristics in drug design.

In materials science, halogenation influences the photophysical characteristics of quinoline-based molecules. researchgate.net The presence of halogens can lead to red-shifted absorption and emission spectra and enhanced photostability. researchgate.net Furthermore, halogens can induce intermolecular interactions, such as halogen bonding and π–π stacking, which can rigidify the molecular system. nih.gov This increased rigidity can reduce non-radiative decay pathways, facilitating processes like intersystem crossing (ISC) and promoting room-temperature phosphorescence, a desirable property for advanced optical materials. nih.gov This strategic modification allows for the rational design of quinoline derivatives with tailored electronic and photophysical behaviors for specific applications. researchgate.net

Specific Research Focus on 2-Chloro-5,8-difluoroquinoline and its Structural Analogs

Within the diverse family of halogenated quinolines, this compound has emerged as a compound of significant interest, primarily as a versatile chemical intermediate. Its structure is characterized by three key features: a quinoline core, a reactive chloro group at the 2-position, and two fluoro groups at the 5- and 8-positions of the benzene ring. The chlorine atom at the 2-position serves as a reactive handle, susceptible to nucleophilic substitution, allowing for the straightforward introduction of other functional groups to build more complex molecules.

The 5,8-difluoro substitution pattern is particularly notable. The direct, regioselective synthesis of 5,8-difluoroquinolines can be achieved via electrolytic fluorination, highlighting a modern approach to creating these specific substitution patterns. core.ac.uk This specific difluorination on the benzenoid ring significantly impacts the electronic properties of the scaffold.

Compound Data

Below are the properties of this compound and a related structural analog.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 773148-82-6 | C₉H₄ClF₂N | 199.58 |

| Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | 150258-20-1 | C₁₂H₈ClF₂NO₂ | 271.65 |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRAINCXBRRYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773148-82-6 | |

| Record name | 2-chloro-5,8-difluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Chemical Transformation Pathways of 2 Chloro 5,8 Difluoroquinoline

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline (B57606) Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halogenated quinoline systems. In these reactions, a nucleophile replaces a halogen atom on the aromatic ring. The rate and regioselectivity of SNAr reactions are highly dependent on the nature of the halogen, the electron-withdrawing or -donating properties of other substituents on the ring, and the reaction conditions.

The reaction of polyfluorinated 2-chloroquinolines with nitrogen-centered nucleophiles like ammonia (B1221849) has been studied to synthesize halogen-containing aminoquinolines. Research has shown that the regioselectivity of these reactions is influenced by the substitution pattern on the benzene (B151609) ring of the quinoline system. For instance, in the case of 2-chloro-6,8-difluoroquinoline, reaction with aqueous ammonia leads to the formation of 2-amino-6,8-difluoroquinoline as the primary product, indicating the substitution of the chlorine atom. researchgate.netresearchgate.net This is in contrast to the reaction in liquid ammonia, where the 8-amino derivative is the major product, highlighting the role of the reaction medium in directing the regioselectivity. researchgate.netresearchgate.net

Studies on related polyfluorinated 2-chloroquinolines have demonstrated that the substitution of the chlorine atom is a common pathway. For example, 5,7-difluoro-, 5,6,8-trifluoro-, and 5,7,8-trifluoro-2-chloroquinolines predominantly yield products resulting from the substitution of the chlorine atom when reacted with ammonia. researchgate.net However, in other cases, such as with 5,7-difluoro-2,6-dichloroquinoline and 5,6,7,8-tetrafluoro-2-chloroquinoline, the substitution of a fluorine atom is observed. researchgate.net

The observed regioselectivity can be attributed to a combination of electronic effects. The fluorine atoms on the benzene ring activate the molecule towards nucleophilic attack. The nitrogen atom of the quinoline ring also plays a role in directing the substitution. researchgate.net Quantum-chemical calculations have been used to support the experimentally observed regioselectivity. researchgate.netresearchgate.net

Table 1: Regioselectivity of Aminodehalogenation of Halogenated Quinolines

| Starting Material | Reagent | Major Product(s) | Reference |

| 2-Chloro-6,8-difluoroquinoline | Aqueous Ammonia | 2-Amino-6,8-difluoroquinoline | researchgate.netresearchgate.net |

| 2-Chloro-6,8-difluoroquinoline | Liquid Ammonia | 8-Amino-6,8-difluoroquinoline | researchgate.netresearchgate.net |

| 5,7-Difluoro-2-chloroquinoline | Ammonia | Product of Cl substitution | researchgate.net |

| 5,6,8-Trifluoro-2-chloroquinoline | Ammonia | Product of Cl substitution | researchgate.net |

| 5,7,8-Trifluoro-2-chloroquinoline | Ammonia | Product of Cl substitution | researchgate.net |

| 8-Chloro-5,7-difluoroquinoline | Aqueous Ammonia | 5-Amino-8-chloro-7-fluoroquinoline and 7-Amino-8-chloro-5-fluoroquinoline (~1:4 ratio) | researchgate.net |

While specific studies on the methoxydefluorination of 2-chloro-5,8-difluoroquinoline are not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution on halogenated quinolines suggest that such reactions are feasible. The fluorine atoms, particularly when activated by other electron-withdrawing groups, can be displaced by nucleophiles like methoxide (B1231860). The chlorine atom at the 2-position is also a potential site for nucleophilic attack. The relative reactivity of the C-F versus C-Cl bond towards nucleophilic displacement would depend on the specific reaction conditions and the nature of the nucleophile.

Generally, in nucleophilic aromatic substitution reactions, the rate of reaction follows the order F > Cl > Br > I, as the more electronegative halogen is better at stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com However, the strength of the carbon-halogen bond (C-F being the strongest) can also influence the reaction outcome.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com In the quinoline system, the benzene ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. The presence of fluorine atoms on the benzene ring of this compound would further deactivate this ring towards electrophilic attack due to their strong electron-withdrawing nature.

The nitration of quinoline itself is complex, and the position of substitution can vary depending on the reaction conditions. For the conjugate acid of quinoline, no single reactivity index can reliably predict the outcome of electrophilic attack. dur.ac.uk In neutral conditions, electrophilic halogenation of quinoline appears to favor the 3- and 6-positions. dur.ac.uk

For polyfluorinated quinoline derivatives, the strong deactivating effect of the fluorine atoms would make nitration challenging. Specific studies on the nitration of this compound were not found in the search results. However, nitration of other halogenated quinolines has been reported. For instance, the nitration of 2-chloro-5-trifluoromethyl benzoic acid proceeds with concentrated nitric and sulfuric acids. liverpool.ac.uk

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn These reactions typically involve the use of a palladium, nickel, or copper catalyst to couple an organometallic reagent with an organic halide or triflate. eie.grsioc-journal.cn

The chlorine atom at the 2-position of this compound makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. vulcanchem.com These reactions would allow for the introduction of a wide range of substituents at this position, providing a versatile method for derivatization.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

| Suzuki Coupling | Organoboron Reagent | C-C | Palladium |

| Stille Coupling | Organotin Reagent | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

Derivatization and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold can be further modified through various derivatization and functional group interconversion reactions. The reactive chlorine atom at the 2-position is a key handle for introducing new functionalities. For example, it can be displaced by a variety of nucleophiles to introduce different substituents.

Furthermore, if other functional groups are present on the quinoline ring, they can be transformed to create a diverse library of compounds. For instance, if a carboxylate group is present, it can be converted to an amide or other derivatives. The fluorine atoms themselves, while generally less reactive towards substitution than chlorine in many contexts, can potentially be displaced under specific conditions or participate in other transformations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 5,8 Difluoroquinoline Derivatives

Positional Effects of Halogen Substituents on Biological Activity Profiles

The specific placement of chlorine at the C2 position and fluorine atoms at the C5 and C8 positions of the quinoline (B57606) ring system profoundly dictates the biological and pharmacological characteristics of 2-Chloro-5,8-difluoroquinoline derivatives.

Influence of Chlorine Substitution on Reactivity and Pharmacological Response

The chlorine atom at the 2-position of the quinoline nucleus is a critical determinant of the molecule's chemical reactivity and subsequent pharmacological effects. This substitution creates an electron-deficient center, making the C2 position susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of a diverse array of derivatives, allowing for the introduction of various functional groups to explore and optimize biological activity. The versatility of the chloro substituent has been widely exploited in medicinal chemistry to mimic different electronic and steric properties, which can be crucial for modulating the interaction of the molecule with its biological targets.

Role of Fluorine Atoms in Modulating Metabolic Stability and Target Binding Affinity

The introduction of fluorine atoms at the C5 and C8 positions of the quinoline ring is a strategic approach to enhance the drug-like properties of the molecule. Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule without substantially increasing its size.

Furthermore, fluorine substitution can have a profound effect on the binding affinity of a ligand to its target receptor. The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, which can be critical for establishing optimal interactions within a protein's binding pocket. Additionally, fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, thereby contributing to enhanced binding affinity and potency.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional arrangement of a molecule is intrinsically linked to its biological activity. For derivatives of this compound, understanding the preferred spatial orientation, or conformation, is crucial for elucidating the mechanism of action at a molecular level. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule. It is the specific bioactive conformation that is responsible for binding to the target receptor and eliciting a biological response.

Various computational and experimental techniques are employed to study the conformational preferences of these derivatives. Theoretical methods, such as molecular mechanics and quantum chemical calculations, can predict the energetically favorable conformations. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of the solid-state and solution-phase conformations, respectively. By correlating the conformational properties of a series of derivatives with their biological activities, researchers can identify the key structural features and spatial arrangements necessary for optimal pharmacological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be invaluable tools for predicting the biological activity of newly designed analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can encode information about the steric, electronic, hydrophobic, and topological properties of the molecules. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of novel compounds and provide insights into the key structural features that govern their pharmacological effects.

Ligand-Receptor Interaction Studies Derived from SAR Data

The culmination of Structure-Activity Relationship (SAR) studies is the development of a hypothetical model that describes how a ligand interacts with its biological target at a molecular level. By systematically modifying the structure of this compound and observing the corresponding changes in biological activity, researchers can infer the nature of the binding pocket and the key interactions that are essential for recognition and activation.

For example, if the introduction of a bulky substituent at a particular position leads to a decrease in activity, it might suggest that the binding pocket is sterically constrained in that region. Conversely, if the introduction of a hydrogen bond donor or acceptor at another position enhances activity, it would indicate the presence of a complementary hydrogen bonding partner on the receptor. This information, gleaned from SAR data, is invaluable for the rational design of more potent and selective ligands. When combined with computational techniques like molecular docking and molecular dynamics simulations, a detailed picture of the ligand-receptor interactions can be constructed, guiding further optimization of the lead compound.

Pharmacological and Biological Research Applications of 2 Chloro 5,8 Difluoroquinoline Scaffolds

Development of Novel Antimicrobial and Antibacterial Agents

The quinoline (B57606) scaffold has long been a cornerstone in the development of antibacterial drugs, with fluoroquinolones being a prominent class. nih.gov The introduction of chlorine and fluorine atoms into the quinoline ring system, as seen in 2-chloro-5,8-difluoroquinoline, can significantly enhance antibacterial potency and modulate the spectrum of activity.

The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotic development. nih.gov Derivatives of the 2-chloroquinoline (B121035) scaffold have been investigated for their potential to inhibit these enzymes.

Molecular docking studies have suggested that the antibacterial mechanisms of certain quinolone derivatives may be linked to the inhibition of bacterial DNA gyrase or topoisomerase IV. nanobioletters.com For instance, in a study of novel chloroquinoline analogs, molecular docking analysis was conducted to investigate their binding patterns with E. coli DNA gyrase B. researchgate.net The synthesized compounds demonstrated minimum binding energies ranging from -6.1 to -6.6 kcal/mol, with one compound exhibiting the best binding affinity at -6.6 kcal/mol. researchgate.net This suggests a potential inhibitory interaction with the enzyme. researchgate.net

The following table summarizes the results of a molecular docking study of novel chloroquinoline analogs against E. coli DNA gyrase B.

| Compound | Binding Energy (kcal/mol) |

| 5 | -6.1 |

| 6 | -6.4 |

| 7 | -6.2 |

| 8 | -6.6 |

| 12 | -6.3 |

| Ciprofloxacin (Standard) | -7.1 |

| Data sourced from a molecular docking analysis of synthesized chloroquinoline compounds. researchgate.net |

The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat, necessitating the development of new antibiotics with novel mechanisms of action or improved efficacy against resistant strains. nih.gov Research has focused on modifying the quinoline scaffold to overcome existing resistance mechanisms.

Derivatives of 2-chloroquinoline have shown promise in this area. For example, a series of differentiated 2-chloroquinoline derivatives were synthesized and screened for their in-vitro ability to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One compound, in particular, demonstrated potent antibacterial activity with a minimum inhibitory concentration (MIC) in the range of 12.5 μg/ml. researchgate.net

Another study focused on quinoline-2-one derivatives and their activity against a spectrum of multidrug-resistant Gram-positive bacteria. nih.gov One compound, with a chlorine substitution, was the most potent among the tested derivatives, with MIC values of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov The table below details the antibacterial activity of this potent quinoline-2-one derivative.

| Bacterial Strain | MIC (μg/mL) |

| MRSA | 0.75 |

| MRSE | 2.50 |

| VRE | 0.75 |

| MIC values for the most potent quinoline-2-one derivative against various drug-resistant strains. nih.gov |

Furthermore, a novel 8-chloroquinolone derivative demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov This compound was significantly more potent than trovafloxacin (B114552) against clinical isolates, being 30 times more effective against Streptococcus pneumoniae and 128 times more effective against MRSA. nih.gov

Antiviral and Antimalarial Drug Discovery Efforts

The versatility of the quinoline scaffold extends beyond antibacterial applications into the realms of antiviral and antimalarial drug discovery. The ability to modify the core structure allows for the targeting of specific viral or parasitic proteins and pathways.

Malaria, caused by Plasmodium parasites, remains a major global health issue, with drug resistance posing a significant challenge. nih.gov Quinolines, such as chloroquine (B1663885) and primaquine (B1584692), have been central to antimalarial therapy for decades. nih.gov Research into new quinoline derivatives aims to develop agents with improved activity against resistant strains and different stages of the parasite life cycle.

A series of 5-aryl-8-aminoquinoline derivatives were prepared and evaluated for their antimalarial activities. nih.gov These new compounds were found to be as potent or more potent than primaquine and tafenoquine (B11912) against Plasmodium falciparum cell growth. nih.gov Notably, these agents were more active against a chloroquine-resistant clone than a chloroquine-sensitive clone. nih.gov

Anticancer Research and Modulation of Eukaryotic Topoisomerases

DNA topoisomerases are also essential enzymes in eukaryotic cells, and their inhibition can lead to cell death, making them attractive targets for anticancer drugs. mdpi.com Quinolone derivatives have been investigated for their potential to modulate the activity of human topoisomerases.

Novel 6,8-difluoroquinolones have been identified as potent effectors of eukaryotic topoisomerase II. nih.govdrugbank.com A study comparing a 6,8-difluoro parent compound with its 6-fluoro counterpart revealed that the C-8 fluorine is crucial for potency. nih.govdrugbank.com Removal of the C-8 fluoro group decreased the ability of the quinolone to enhance enzyme-mediated DNA cleavage by approximately 2.5-fold. nih.govdrugbank.com This highlights the importance of the specific substitution pattern on the quinolone ring for anticancer activity.

The table below shows the comparative effects of a 6,8-difluoroquinolone and its 6-fluoro analog on eukaryotic topoisomerase II.

| Compound | C-8 Substituent | Relative DNA Cleavage Enhancement |

| CP-115,953 | Fluorine | 100% |

| CP-115,955 | Hydrogen | ~40% |

| Comparison of the ability of two quinolones to enhance topoisomerase II-mediated DNA cleavage. nih.govdrugbank.com |

Furthermore, a series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their antiproliferative activity and topoisomerase inhibition. mdpi.com Several of these compounds exhibited significant cytotoxicity against various human cancer cell lines, with GI50 values below 8 µM. mdpi.com One particular compound showed an equivalent inhibition pattern of topoisomerase IIα activity to that of the established anticancer drug etoposide. mdpi.com

Nuclear Receptor Modulators, including PPARγ Agonism

Nuclear receptors are a family of ligand-regulated transcription factors that play critical roles in a wide range of physiological processes, including metabolism and inflammation. nih.gov As such, they are important targets for drug discovery.

While research directly linking the this compound scaffold to nuclear receptor modulation is limited, the broader class of chloro-substituted aromatic compounds has been explored in this context. For example, 2-chloro-5-nitro-N-phenylbenzamide (GW9662) is known as a peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist. nih.gov However, it is important to note that this compound is not a quinoline derivative. The dynamic regulation of nuclear receptor coactivators through post-translational modifications is a key area of study to understand the complexity of gene regulation mediated by these receptors. nih.gov Further research is needed to explore the potential of this compound derivatives as modulators of nuclear receptors like PPARγ.

Applications in Molecular Probes and Fluorescent Labeling for Biological Systems

Extensive research into the applications of this compound in the development of molecular probes and fluorescent labels for biological systems did not yield specific examples of its use in the design and synthesis of photoaffinity probes. While the quinoline scaffold is a common feature in the design of various molecular probes, and photoaffinity labeling is a powerful technique for identifying protein-ligand interactions, no literature was identified that specifically utilizes the this compound derivative for this purpose.

Design and Synthesis of Photoaffinity Probes Based on Difluoroquinoline

A comprehensive search of scientific literature and chemical databases did not reveal any published research on the design and synthesis of photoaffinity probes specifically derived from this compound. Photoaffinity probes are valuable tools in chemical biology for elucidating the binding partners of bioactive molecules. The typical design of such a probe involves incorporating a photoreactive group, such as an azide (B81097) or a diazirine, into the structure of a ligand that can covalently bind to its target protein upon photoactivation.

While general methods for the synthesis of photoaffinity probes based on other quinoline cores, such as chloroquine, have been described, these methodologies have not been applied to the this compound scaffold in the available literature. The synthesis of a photoaffinity probe from this compound would theoretically involve the introduction of a photoreactive moiety, a linker, and potentially a reporter tag, while maintaining the structural features necessary for target binding. However, no such synthetic routes or applications have been reported.

Therefore, this section cannot be populated with specific research findings, synthetic schemes, or data tables as no relevant information was found.

Computational and Theoretical Chemistry Investigations of 2 Chloro 5,8 Difluoroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for elucidating the intrinsic properties of molecules. For quinoline (B57606) derivatives, these calculations offer insights into their stability, electronic characteristics, and chemical behavior. dergipark.org.tr

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries and predict vibrational frequencies. nih.gov In the study of related chloro-quinoline derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully applied to calculate thermodynamic properties and reaction energetics. dergipark.org.trnih.gov

These calculations can map out potential energy surfaces for chemical reactions, identifying transition states and determining activation energies. This information is crucial for predicting the feasibility and kinetics of different reaction pathways, such as nucleophilic substitution at the chloro-substituted position. By calculating the energy of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.

Table 1: Example of Calculated Thermodynamic Properties for a Quinoline Derivative (Note: Data is illustrative of typical DFT outputs for related quinoline structures)

| Property | Calculated Value | Unit |

| Total Energy | -785.34 | Hartree |

| Enthalpy | -785.22 | Hartree |

| Gibbs Free Energy | -785.41 | Hartree |

| Dipole Moment | 3.12 | Debye |

This interactive table provides examples of thermodynamic parameters that can be calculated using DFT methods.

DFT is also instrumental in predicting the regioselectivity of chemical reactions. By analyzing the electronic properties of the molecule, the most probable sites for electrophilic and nucleophilic attack can be identified. Key indicators derived from DFT calculations include Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps. rjptonline.orgnanobioletters.com

The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is also a critical parameter, correlating with the chemical reactivity and stability of the molecule. dergipark.org.tr For similar quinoline compounds, Fukui functions have been used to precisely determine the most reactive sites. nih.gov An MEP map provides a visual representation of the charge distribution, with negative potential regions (typically colored red) indicating favorable sites for electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack.

Molecular Modeling and Simulation Studies in Drug Design

Molecular modeling techniques are essential in the field of drug discovery for identifying and optimizing potential therapeutic agents. nih.gov These methods can predict how a small molecule like 2-Chloro-5,8-difluoroquinoline might interact with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used to screen virtual libraries of compounds against known protein targets and to hypothesize the mechanism of action for novel molecules. researchgate.net

In studies involving quinolone derivatives, docking simulations are performed to evaluate their binding affinity and interaction patterns within the active sites of proteins, such as bacterial enzymes or receptors. nih.gov The process involves generating multiple conformations of the ligand within the protein's binding pocket and scoring them based on a function that estimates the binding free energy. researchgate.net Results from docking studies, such as binding energy and specific hydrogen bond or hydrophobic interactions, can identify this compound as a potential inhibitor for a particular biological target. For instance, studies on 5-chloro-8-hydroxyquinoline revealed that hydrophobic interactions and hydrogen bonding are key drivers for its binding to serum albumin. nih.gov

Table 2: Example Docking Results for a Quinoline Ligand with a Protein Target (Note: This data is representative of typical outputs from molecular docking simulations)

| Parameter | Value |

| Binding Affinity | -9.05 kcal/mol |

| Number of Hydrogen Bonds | 5 |

| Interacting Residues | LYS-7, ILE-8, TRP-12, PHE-15 |

This interactive table illustrates the type of data generated from ligand-protein docking studies, indicating binding strength and key interactions.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding interactions, and the role of solvent molecules.

For a compound like this compound, an MD simulation could be initiated with the docked pose obtained from the previous step. The simulation would reveal the stability of the predicted binding mode, showing whether the key interactions are maintained over a period of nanoseconds or microseconds. This technique provides a more accurate estimation of binding free energy and a deeper understanding of the structural dynamics that govern molecular recognition.

Prediction of Spectroscopic Signatures for Structural Elucidation and Verification

Computational methods can accurately predict various spectroscopic properties, which serve as a powerful tool for structural confirmation when compared with experimental data. researchgate.net DFT calculations are commonly used to compute the theoretical vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.gov

For related molecules like 6-chloroquinoline, theoretical vibrational frequencies are often calculated and then scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. dergipark.org.tr Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net The theoretical UV-Vis absorption spectrum can be determined using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions. rjptonline.org This comparison between theoretical and experimental spectra is invaluable for verifying the synthesized structure of this compound.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Chloroquinoline Derivative (Note: Data is illustrative, showing the typical correlation between experimental and DFT-calculated spectroscopic data)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| C-H stretch | 3050 | 3065 | Aromatic C-H stretching |

| C=N stretch | 1620 | 1635 | Ring stretching |

| C-Cl stretch | 675 | 680 | C-Cl stretching |

This interactive table demonstrates the comparison between measured and computationally predicted vibrational frequencies, a key step in structural verification.

Chemoinformatic Analysis for Rational Compound Library Design

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic versatility and its presence in numerous compounds with a wide spectrum of biological activities. nih.govresearchgate.net The rational design of compound libraries based on a specific scaffold, such as this compound, is a critical step in modern drug discovery, aiming to maximize chemical diversity and increase the probability of identifying hit compounds. lifechemicals.comnih.gov Chemoinformatic analysis provides the computational tools and methodologies to systematically explore the chemical space around a core structure, guiding the synthesis of focused and diverse compound libraries. acs.orgsygnaturediscovery.comcriver.com

The design process for a rational compound library begins with the selection of a core scaffold, which serves as the foundational structure for generating derivatives. drugdesign.orglifechemicals.com In this context, this compound is the selected scaffold. Its inherent physicochemical properties are the starting point for derivatization.

| Property | Value |

|---|---|

| Molecular Formula | C9H4ClF2N |

| Molecular Weight | 199.59 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 12.89 Ų |

Data sourced from PubChem CID 64209508.

The core principle of rational library design is to introduce chemical diversity by adding substituents at specific, synthetically accessible positions on the scaffold. nih.govnih.gov For the this compound scaffold, potential points for modification include the hydrogen atoms on the carbocyclic ring (positions 3, 4, 6, and 7). The chlorine atom at position 2 also represents a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

A chemoinformatic workflow for designing a virtual library based on this scaffold would involve several key steps:

Scaffold Selection and Enumeration: The this compound core is defined. A virtual library is then enumerated by selecting a curated set of building blocks (R-groups) to be attached at the defined points of diversity. drugdesign.org

Descriptor Calculation: For each virtually generated compound, a range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic features. acs.orgcam.ac.uk The selection of descriptors is crucial for ensuring the resulting library is diverse and occupies a favorable region of chemical space. researchgate.net

Property Filtering and Diversity Analysis: The virtual library is filtered to remove compounds with undesirable properties (e.g., those that violate Lipinski's Rule of Five or have a high topological polar surface area). The remaining compounds are then analyzed for diversity using methods like fingerprint-based clustering or cell-based diversity analysis to ensure broad coverage of chemical space and avoid structural redundancy. lifechemicals.comnih.gov

The table below outlines some of the key molecular descriptors that would be employed in such an analysis.

| Descriptor Class | Example Descriptors | Relevance in Library Design |

|---|---|---|

| Physicochemical | Molecular Weight (MW), LogP, Topological Polar Surface Area (TPSA) | Crucial for assessing "drug-likeness" and predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

| Topological/2D | Number of Rotatable Bonds, Number of Aromatic Rings, Molecular Complexity | Describes the molecule's connectivity and size, influencing conformational flexibility and synthetic feasibility. |

| Fingerprint-Based | Extended-Connectivity Fingerprints (ECFP4), MACCS Keys | Encodes substructural features, widely used to assess structural similarity and perform diversity analysis through clustering. lifechemicals.comcam.ac.uk |

| 3D/Shape-Based | Principal Moments of Inertia (PMI), Molecular Shape | Captures the three-dimensional topology of the molecule, which is critical for receptor binding and can be used to select for diverse molecular shapes. cam.ac.uk |

To illustrate this process, a small, hypothetical virtual library can be conceptualized by modifying the 2-position of the this compound scaffold. By replacing the chlorine atom with different amine-containing substituents, a range of physicochemical properties can be achieved, thereby exploring a targeted region of chemical space.

| Compound ID | Substituent at C2-Position | Calculated MW | Calculated LogP | Calculated TPSA |

|---|---|---|---|---|

| CDF-Core | -Cl (Scaffold) | 199.59 | 3.40 | 12.89 |

| CDF-001 | -NH2 | 180.15 | 2.15 | 38.91 |

| CDF-002 | -NHCH3 | 194.18 | 2.55 | 25.02 |

| CDF-003 | -N(CH3)2 | 208.21 | 2.85 | 15.15 |

| CDF-004 | -NH(CH2CH2OH) | 224.20 | 1.98 | 45.25 |

| CDF-005 | -Morpholino | 250.25 | 2.45 | 22.12 |

Note: The property values for the hypothetical derivatives (CDF-001 to CDF-005) are calculated estimates for illustrative purposes and demonstrate the modulation of chemical properties through substitution.

This chemoinformatic approach ensures that the designed library is not only synthetically feasible but also enriched with compounds that possess diverse structural features and drug-like properties. nih.govresearchgate.net By systematically analyzing and selecting compounds in silico, researchers can prioritize the synthesis of a smaller, more informative set of molecules, ultimately accelerating the discovery of novel bioactive agents. nih.govacs.org

Future Research Directions and Translational Perspectives for 2 Chloro 5,8 Difluoroquinoline

Exploration of Novel Therapeutic Targets and Polypharmacology

The synthetic tractability of the halogenated quinoline (B57606) (HQ) scaffold allows for extensive tuning to target a wide array of biological pathways. nih.gov While historically associated with antimalarials, derivatives of substituted quinolines have shown potent activity against a diverse range of targets, including bacteria, fungi, viruses, and cancer cells. nih.govnih.govnih.gov Future research will likely expand beyond these areas to explore novel therapeutic applications.

One promising avenue is the development of derivatives as inhibitors of enzymes crucial for pathogen survival or disease progression. For example, researchers have designed 2-chloroquinoline-based molecules as potential dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two cysteine proteases essential for viral replication. nih.gov This dual-targeting approach is a key aspect of polypharmacology—the design of single molecules that interact with multiple targets—which can overcome drug resistance and improve therapeutic efficacy. nih.gov

Another area of intense investigation is oncology. New quinoline-based analogues of combretastatin (B1194345) A-4 have been developed as potent inhibitors of tubulin polymerization, a validated anticancer target. nih.govnih.gov These compounds induce apoptosis and arrest the cell cycle at the G2/M phase, demonstrating significant antiproliferative activity. nih.govnih.gov Furthermore, quinoline-based compounds are being investigated as inhibitors of Fibroblast Activation Protein (FAP), a protein overexpressed in many cancer types, opening up possibilities in both cancer therapy and diagnostic imaging. prnewswire.com The ability of the quinoline nucleus to serve as a scaffold for inhibitors of such diverse proteins underscores the potential for discovering derivatives of 2-Chloro-5,8-difluoroquinoline with novel mechanisms of action.

The table below summarizes potential therapeutic targets for derivatives based on the quinoline scaffold.

Table 1: Potential Therapeutic Targets for Quinoline Derivatives| Therapeutic Area | Target | Example/Context | Citation(s) |

|---|---|---|---|

| Infectious Disease | Bacterial Biofilms | Eradication of drug-resistant Gram-positive pathogens like MRSA and VRE. | nih.govnih.gov |

| SARS-CoV-2 Proteases | Dual inhibition of MPro and PLPro. | nih.gov | |

| Fungal Pathogens | Activity against Candida and Fusarium species. | nih.gov | |

| Oncology | Tubulin | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. | nih.govnih.gov |

| Fibroblast Activation Protein (FAP) | Targeting FAP for both therapy and diagnostic imaging in tumors. | prnewswire.com |

Integration of High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The discovery of new lead compounds is increasingly driven by high-throughput screening (HTS) of large, diverse chemical libraries. mdpi.com Combinatorial chemistry is a powerful synthetic method that facilitates the rapid generation of a multitude of related compounds from a common scaffold, such as this compound. youtube.com This approach allows for the systematic exploration of the chemical space around a core structure to identify derivatives with optimal activity and properties.

The process involves combining a set of starting materials in various combinations to produce a large library of analogs in a single process. youtube.comyoutube.com Patents for the creation of quinoline-based combinatorial libraries highlight the recognized potential of this scaffold in drug discovery. google.com These libraries can then be subjected to HTS to identify "hits"—compounds that show activity against a specific biological target.

A practical example of this approach was the screening of over 2,000 molecules, including natural products and approved drugs, to identify new anthelmintic compounds. mdpi.com This HTS campaign successfully identified several active molecules, demonstrating the efficiency of this method in modern lead discovery. mdpi.com By applying combinatorial chemistry to the this compound core, researchers can generate extensive libraries of novel derivatives. The reactive 2-chloro position is an ideal handle for introducing diversity. These libraries can then be screened against a wide range of biological targets to uncover new therapeutic leads efficiently.

Table 2: Principles of Combinatorial Chemistry in Lead Discovery

| Step | Description | Advantage | Citation(s) |

|---|---|---|---|

| Library Design | A core scaffold (e.g., this compound) is selected. Diverse building blocks are chosen to be attached at reactive sites. | Focuses chemical synthesis on a promising structural class. | google.com |

| Combinatorial Synthesis | Building blocks are reacted with the scaffold in all possible combinations, often using automated or parallel synthesis techniques. | Rapid generation of hundreds to thousands of unique but related molecules. | youtube.comyoutube.com |

| High-Throughput Screening (HTS) | The entire library of compounds is tested for activity against a biological target using automated, rapid assays. | Efficiently identifies active compounds ("hits") from a large pool. | mdpi.com |

| Hit-to-Lead Optimization | The most promising hits are resynthesized and further modified to improve potency, selectivity, and pharmacokinetic properties. | Develops a structure-activity relationship to create an optimized lead compound. | youtube.com |

Advancements in Asymmetric Synthesis of Chiral this compound Derivatives

Chirality is a fundamental aspect of drug design, as the different enantiomers of a chiral molecule can have vastly different biological activities and toxicities. nih.gov One enantiomer might be therapeutically beneficial (the eutomer), while the other could be inactive or even harmful (the distomer). nih.gov Therefore, the ability to synthesize single enantiomers of drug candidates is crucial. Asymmetric synthesis, which converts achiral starting materials into a chiral product, is at the forefront of this effort. nih.gov

Future research on this compound will undoubtedly focus on creating chiral derivatives, particularly by modifying the scaffold to introduce stereocenters. Significant advancements in the stereoselective synthesis of fluorinated and quinoline-based compounds provide a strong foundation for this work. Organocatalysis has emerged as a powerful tool, enabling one-pot transformations to construct fluorinated quinolinone derivatives with high diastereoselectivity. nih.govacs.org

Other advanced methods include palladium-catalyzed C-H fluorination, which allows for the direct and diastereoselective introduction of fluorine atoms into complex molecules like amino acid derivatives. acs.org Furthermore, the development of novel chiral catalysts, such as bisphosphine-rhodium complexes and vanadyl methoxide (B1231860) complexes, has enabled the asymmetric hydrogenation and cross-coupling reactions of quinoline-related structures with excellent enantioselectivities. nih.govrsc.org These methods could be adapted to produce specific chiral derivatives of this compound, allowing for a more precise investigation of their interactions with biological targets.

Table 3: Selected Modern Asymmetric Synthesis Methods for Quinolines

| Method | Description | Key Features | Citation(s) |

|---|---|---|---|

| Organocatalytic Transformation | A one-pot reaction involving Knoevenagel condensation, aza-Michael addition, and electrophilic fluorination. | Uses simple starting materials under mild conditions; achieves high yields and diastereoselectivities (up to 99/1 dr). | nih.govacs.org |

| Pd(II)-Catalyzed Fluorination | Direct, diastereoselective fluorination of unactivated methylene (B1212753) C(sp3)–H bonds. | Enables site-selective introduction of fluorine; proceeds via an inner-sphere mechanism. | acs.org |

| Asymmetric Hydrogenation | Use of a bisphosphine-rhodium catalyst to hydrogenate unsaturated morpholines, which are structurally related to parts of quinoline derivatives. | Quantitative yields and excellent enantioselectivities (up to 99% ee). | rsc.org |

| Asymmetric Cross-Coupling | Vanadyl complexes with chiral ligands catalyze the oxytrifluoromethylation of styrenes with quinazolinone radical trapping agents. | Produces chiral products with good yields and high enantiomeric excesses (up to 91% ee). | nih.gov |

Development of Prodrug Strategies for Enhanced Pharmacokinetic Profiles

A significant challenge in drug development is overcoming poor physicochemical properties that can lead to limited aqueous solubility, low absorption, and poor bioavailability. nih.gov Prodrugs are inactive compounds that are converted into the active drug in vivo through enzymatic or chemical transformation. mdpi.com This strategy is a pivotal tool in medicinal chemistry to enhance the pharmacokinetic profile of promising lead compounds. mdpi.com

For quinoline-based compounds, which can sometimes suffer from poor solubility or membrane permeability, prodrug approaches offer a clear path forward. mdpi.com One strategy involves masking polar functional groups, such as hydroxyls, through modifications like esterification to increase lipophilicity and improve absorption. mdpi.com Once absorbed, endogenous enzymes cleave the masking group to release the active drug. mdpi.com

More advanced methods are also being developed. For instance, an aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrug strategy has been shown to significantly improve the aqueous solubility and oral bioavailability of antimalarial 4(1H)-quinolones. nih.gov This particular prodrug releases the active compound via a pH-triggered reaction, making it independent of specific metabolic enzymes. nih.gov Other innovative approaches include the use of nanotechnology-based delivery systems, such as lipid vesicles or polymeric nanoparticles, to encapsulate quinoline derivatives, thereby protecting them from rapid clearance, improving their transit across biological barriers like the blood-brain barrier, and enabling sustained release. mdpi.com Applying these strategies to derivatives of this compound could be critical for translating potent in vitro activity into in vivo efficacy.

Table 4: Prodrug and Delivery Strategies for Quinoline Scaffolds

| Strategy | Mechanism | Desired Outcome | Citation(s) |

|---|---|---|---|

| Esterification | A polar group (e.g., -OH) is temporarily masked with an ester linkage. | Enhanced lipophilicity, improved permeability across membranes. | mdpi.com |

| Amino AOCOM Ether | An ether-substituted prodrug is attached, which is cleaved by a pH-triggered intramolecular reaction. | Significantly improved aqueous solubility and oral bioavailability, independent of metabolic enzymes. | nih.gov |

| Hybrid Molecules | The core quinoline structure is combined with lipid-soluble components. | Enhanced lipophilicity and absorption. | mdpi.com |

| Nanoparticle Encapsulation | The drug is encapsulated within lipid or polymeric nanoparticles. | Improved stability, enhanced delivery across biological barriers (e.g., BBB), sustained release, reduced off-target toxicity. | mdpi.com |

Sustainable and Green Chemistry Approaches in Halogenated Quinoline Synthesis

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally benign manufacturing processes. Green chemistry aims to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.org The synthesis of complex molecules like halogenated quinolines traditionally involves multi-step processes that may use harsh reagents, toxic solvents, and metal catalysts, generating significant waste. Future research will prioritize the development of greener synthetic routes.

Significant progress has been made in the metal-free synthesis of quinolines, which is highly desirable for producing compounds intended for pharmaceutical use to avoid toxic metal contamination. rsc.org For example, operationally simple, metal-free protocols have been developed for the regioselective C-H halogenation of quinoline derivatives at room temperature using inexpensive and atom-economical reagents. rsc.org

Other innovative green approaches include:

Electrochemical Synthesis : A method for the regioselective 5,8-difluorination of quinolines using an electric current, which avoids the need for harsh chemical oxidants. georgiasouthern.edu

Aqueous Synthesis : The development of protocols for synthesizing quinolin-2(1H)-ones in water at ambient temperature, eliminating the need for organic solvents and bases. This method features short reaction times and a reusable reaction medium. acs.org

Barochemistry : The use of high hydrostatic pressure to activate chemical reactions, which can lead to cleaner transformations and is well-suited for industrial-scale production. rsc.org

Oxidative Annulation : Strategies that construct the quinoline ring system through efficient cyclization reactions, often with high atom economy. mdpi.com

Applying these green chemistry principles to the synthesis of this compound and its derivatives will be essential for developing economically viable and environmentally responsible manufacturing processes.

Table 5: Green Chemistry Approaches in Quinoline Synthesis

| Approach | Description | Advantages | Citation(s) |

|---|---|---|---|

| Metal-Free Synthesis | Avoids the use of transition metal catalysts in key bond-forming steps. | Prevents toxic metal contamination in the final product; often uses less expensive reagents. | rsc.orgrsc.org |

| Electrochemical Fluorination | Uses electricity to drive the fluorination reaction. | Avoids stoichiometric chemical oxidants; high regioselectivity. | georgiasouthern.edu |

| Aqueous Media Synthesis | Uses water as the solvent instead of organic solvents. | Environmentally benign, non-toxic, non-flammable, and allows for easy product separation. | acs.org |

| High-Pressure Synthesis (Barochemistry) | Applies high hydrostatic pressure to activate reactions. | Can improve reaction rates and yields; suitable for large-scale industrial applications. | rsc.org |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-5,8-difluoroquinoline?

- Methodology : Fluorinated quinolines are typically synthesized via:

- Doebner–Miller synthesis in a two-phase system, enabling efficient cyclization of anilines with α,β-unsaturated carbonyl compounds under acidic conditions .

- Microwave-assisted synthesis using KF·2H₂O as a fluorine source, which accelerates reaction kinetics and improves regioselectivity for halogenated derivatives .

- Oxidative functionalization : For example, treatment of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with NaCN and MnO₂ in ethanol, followed by purification via column chromatography .

Q. How is crystallographic characterization performed for halogenated quinolines?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Growing crystals in dichloromethane/ethanol mixtures.

- Refinement using software like APEX2 and SHELXTL for anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions in ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate) .

- Analysis of π–π stacking and dihedral angles between fused rings to assess structural stability .

Q. What spectroscopic techniques are critical for structural validation?

- Methodology :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing chloro vs. fluoro groups via coupling constants).

- GC/HPLC : For purity assessment (>97% purity thresholds are common in synthetic protocols) .

- Mass spectrometry : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀ClNO₃ at m/z 251.035) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for fluorinated quinoline synthesis?

- Methodology :

- Variable screening : Optimize reaction parameters like temperature (e.g., 0°C vs. 25°C for cyanide additions) , solvent polarity, and catalyst loading (e.g., MnO₂ stoichiometry).

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-oxidized aldehydes or dehalogenated side products) .

- Comparative studies : Benchmark microwave-assisted vs. traditional thermal methods for scalability and reproducibility .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

- Methodology :

- Solvent engineering : Use mixed solvents (e.g., CH₂Cl₂/hexane) to slow crystallization and improve crystal quality .

- Co-crystallization agents : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice structures .

- Temperature gradients : Gradual cooling from 60°C to 4°C to avoid amorphous precipitation .

Q. How does the electronic effect of fluorine substitution influence reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Compare electron-withdrawing effects of fluorine at C-5 vs. C-8 positions on aromatic ring electrophilicity .

- Experimental validation : Perform Suzuki-Miyaura couplings with boronic acids, monitoring reactivity via ¹⁹F NMR to track fluorine retention or displacement .

Q. What computational tools predict regioselectivity in halogenated quinoline functionalization?

- Methodology :

- Molecular docking : Simulate steric/electronic environments to predict preferred sites for nucleophilic attack (e.g., C-3 vs. C-4 positions) .

- Hammett plots : Correlate substituent σ values with reaction rates for meta- or para-directing effects .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported melting points for similar quinoline derivatives?

- Methodology :

- Standardized protocols : Ensure consistent heating rates (e.g., 1°C/min) and calibration with reference compounds .

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. Why do some fluorinated quinolines exhibit unexpected stability under basic conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.